molecular formula C17H16Cl2N6O2 B2860439 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-43-2

1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2860439
CAS No.: 898440-43-2
M. Wt: 407.26
InChI Key: LBBLSBTVGKJUGF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a fused heterocyclic compound featuring a triazino-purine-dione core. This structure is characterized by a 3,4-dichlorobenzyl group at the 1-position and methyl substituents at the 3-, 7-, and 9-positions. Its structural complexity suggests possible interactions with biological targets, particularly enzymes or receptors sensitive to halogenated aromatic motifs .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-4-5-11(18)12(19)6-10/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBLSBTVGKJUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with 7,9-dihydro-3,7,9-trimethyl-1H-purine-6,8-dione in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Techniques like microwave-assisted synthesis and solid-phase synthesis can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s triazine moiety is known to interact with nucleophilic sites in biological molecules, resulting in inhibition or activation of various biochemical pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name R1 Substituent R3 Substituent R7/R9 Substituents Molecular Formula Key Features/Implications Source
1-(3,4-Dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (Target) 3,4-Dichlorobenzyl Methyl Methyl/Methyl Likely C₁₉H₁₅Cl₂N₆O₂ High lipophilicity due to Cl atoms; potential enhanced binding to hydrophobic targets.
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione 2-(4-Phenylpiperazinyl)ethyl Methyl Methyl/Methyl Likely C₂₅H₂₉N₈O₂ Piperazine moiety may improve water solubility and introduce basicity for ionizable interactions.
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione Isopropyl 4-Chlorophenyl Methyl/Methyl C₂₀H₂₀ClN₆O₂ Bulky isopropyl group may hinder steric access; 4-ClPh enhances electron-withdrawing effects.
3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione Methyl 4-Chlorophenyl Methyl/Methyl C₁₈H₁₅ClN₆O₂ Reduced steric bulk at R1 compared to target; potential for altered target selectivity.
1,4-Dihydro-1-phenyl-3,4,9-trimethyl-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione Phenyl Methyl Methyl/Methyl C₁₆H₁₆N₆O₂ Simple phenyl group at R1 may lower lipophilicity and metabolic stability.

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 3,4-dichlorobenzyl group in the target compound likely increases lipophilicity compared to analogs with phenyl () or methyl () groups at R1. This could enhance membrane permeability but may reduce water solubility .

Electron-Withdrawing and Steric Effects :

  • 4-Chlorophenyl at R3 () introduces electron-withdrawing effects, which may stabilize charge-transfer interactions with biological targets. However, the isopropyl group at R1 () could create steric hindrance, limiting binding to certain enzymes .

This suggests that the target compound’s dichlorobenzyl group might prioritize target affinity over solubility, whereas ’s derivative could balance both .

Synthetic Accessibility: Methyl groups at R7 and R9 are conserved across all analogs, indicating their role in stabilizing the triazino-purine-dione core. Modifications at R1 and R3 are more variable, reflecting synthetic flexibility to tune properties .

Q & A

Q. What are the key synthetic routes for synthesizing 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Critical steps include:

  • Methylation of the triazine ring under controlled temperature (e.g., 60–80°C) using methyl iodide or dimethyl sulfate as alkylating agents.
  • Attachment of the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd/C or CuI .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers optimize reaction conditions for improved yield and purity?

Systematic optimization using Design of Experiments (DoE) is recommended. Key parameters include:

  • Temperature and time : Higher temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions.
  • Catalyst loading : Pd/C (0.5–2 mol%) balances efficiency and cost.
  • Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., solvent polarity, reagent stoichiometry) to identify optimal conditions .

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–3.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbonyl signals (δ 165–175 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+: 475.12; observed: 475.11) .
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., 3,4-dichlorobenzyl) influence the compound’s electronic properties and bioactivity?

  • The electron-withdrawing Cl groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites).
  • DFT calculations can map electrostatic potential surfaces to predict binding affinity .
  • Comparative studies with analogs (e.g., 4-fluorobenzyl derivatives) show altered logP values and solubility, impacting pharmacokinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, incubation time).
  • Orthogonal assays (e.g., enzymatic vs. cellular assays) validate target specificity.
  • Use Bayesian statistical models to account for outliers and experimental noise .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • Molecular docking (AutoDock, Schrödinger) identifies key interactions with target proteins (e.g., hydrogen bonding with purine N7).
  • MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models prioritize substituents (e.g., bulky groups at the benzyl position) to reduce off-target effects .

Methodological Challenges

Q. What experimental protocols mitigate degradation during storage?

  • Store under argon atmosphere at –20°C in amber vials.
  • Monitor stability via HPLC-PDA (λ = 254 nm) to detect hydrolytic byproducts (e.g., cleavage of the dichlorobenzyl group) .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Use co-solvents (≤5% DMSO) or nanoparticle encapsulation (PLGA polymers) to enhance dispersity.
  • Salt formation with hydrochloric acid or sodium bicarbonate improves solubility without altering bioactivity .

Data Analysis and Reporting

Q. What statistical approaches validate reproducibility in kinetic studies?

  • Bootstrap resampling calculates 95% confidence intervals for rate constants (kcat/KM).
  • ANOVA tests batch-to-batch variability (p < 0.05 threshold) .

Q. How to standardize reporting of bioactivity data for cross-study comparisons?

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Report IC50 values with 95% CIs.
  • Disclose assay conditions (pH, temperature, cell passage number) in supplemental tables .

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